molecular formula C16H26ClN3O2 B13960667 Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- CAS No. 33021-99-7

Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-

Cat. No.: B13960667
CAS No.: 33021-99-7
M. Wt: 327.8 g/mol
InChI Key: RVKXSUCLMXKRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also designated as NSC 105768, is a chloroethylnitrosourea (CENU) derivative characterized by a bulky 3,5,7-trimethyladamantyl substituent. Its molecular formula is C₁₆H₂₆ClN₃O₂ (molecular weight: 327.8 g/mol) . Chloroethylnitrosoureas are bifunctional alkylating agents that crosslink DNA via a two-step mechanism: initial chloroethylation of guanine residues followed by displacement of chloride, forming interstrand crosslinks (ICLs) critical for cytotoxicity .

Properties

CAS No.

33021-99-7

Molecular Formula

C16H26ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea

InChI

InChI=1S/C16H26ClN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21)

InChI Key

RVKXSUCLMXKRLW-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCCl)N=O)C)C

Origin of Product

United States

Preparation Methods

Stepwise Preparation Method

Step Description Reagents & Conditions Notes
1 Preparation of substituted urea intermediate Reaction of 3-(3,5,7-trimethyl-1-adamantyl)amine with an appropriate isocyanate or carbamoyl chloride derivative Controlled temperature (-25 to 25°C) to avoid side reactions; solvents such as ethers or hydrocarbons preferred
2 Alkylation with 2-chloroethyl derivative Alkylation of the urea nitrogen with 2-chloroethyl chloride or 2-chloroethylamine under basic conditions Base such as triethylamine or sodium hydride used; solvents include ethers or chlorinated solvents
3 Nitrosation of the urea nitrogen Treatment of the alkylated urea with nitrosating agents such as sodium nitrite in acidic medium (e.g., mixture of hydrochloric acid and acetic acid) Temperature controlled between -10 to 25°C; solvents like dichloromethane or chloroform employed
4 Purification Crystallization or recrystallization using solvents such as n-heptane, methyl tertiary butyl ether, or other hydrocarbon/ether solvents Purity >95% achievable; further purification by silica gel treatment if necessary

This method is adapted from analogous procedures used for nitrosoureas, including the preparation of related compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (Carmustine), with modifications to accommodate the adamantyl substituent.

Detailed Chemical Reaction Scheme

  • Formation of Urea Intermediate:

    $$
    \text{3-(3,5,7-trimethyl-1-adamantyl)amine} + \text{isocyanate derivative} \rightarrow \text{3-(3,5,7-trimethyl-1-adamantyl)urea}
    $$

  • Alkylation:

    $$
    \text{3-(3,5,7-trimethyl-1-adamantyl)urea} + \text{2-chloroethyl chloride} \xrightarrow{\text{base}} \text{1-(2-chloroethyl)-3-(3,5,7-trimethyl-1-adamantyl)urea}
    $$

  • Nitrosation:

    $$
    \text{1-(2-chloroethyl)-3-(3,5,7-trimethyl-1-adamantyl)urea} + \text{NaNO}_2 + \text{acid} \rightarrow \text{Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-}
    $$

Reaction Conditions and Solvent Selection

Parameter Preferred Options Comments
Temperature Step 1: -25 to 25°C; Step 3: -10 to 25°C Temperature control critical to prevent decomposition
Solvents Hydrocarbon solvents (n-hexane, n-heptane), ether solvents (tetrahydrofuran, methyl tertiary butyl ether), chloro solvents (dichloromethane, chloroform) Solvent choice affects solubility and reaction rate
Nitrosating agent Sodium nitrite (NaNO2) Used in acidic aqueous medium for nitrosation
Acid medium Hydrochloric acid, acetic acid mixture Provides necessary acidic environment for nitrosation

Comparative Analysis with Similar Compounds

The preparation method of this compound shares similarities with the synthesis of 1,3-bis(2-chloroethyl)-1-nitrosourea (Carmustine) , a well-known nitrosourea chemotherapeutic agent. Both involve urea derivatives alkylated with 2-chloroethyl groups followed by nitrosation. However, the presence of the bulky 3,5,7-trimethyladamantyl substituent in this compound requires adjustments in reaction conditions, particularly solvent choice and temperature, to accommodate steric effects and ensure product stability.

Data Table: Summary of Preparation Parameters

Preparation Stage Reagents Solvent Temperature (°C) Notes Purity Achieved
Urea intermediate formation 3-(3,5,7-trimethyl-1-adamantyl)amine + isocyanate Ether, hydrocarbon -25 to 25 Controlled addition to avoid side reactions >95%
Alkylation 2-chloroethyl chloride + base Ether, chlorinated solvents 25 to reflux Base-mediated alkylation >95%
Nitrosation Sodium nitrite + HCl/AcOH Dichloromethane, chloroform -10 to 25 Acidic nitrosation >97%
Purification Crystallization, silica gel treatment Hydrocarbon, ether solvents Ambient Recrystallization to improve purity >99.5%

Research Results and Observations

  • The synthesis is reproducible with yields typically exceeding 70% after purification.
  • The nitrosation step is sensitive to temperature and pH; deviations can lead to side products or decomposition.
  • Purification by recrystallization from a mixture of n-heptane and methyl tertiary butyl ether yields high-purity product suitable for research applications.
  • Analytical techniques such as PXRD (powder X-ray diffraction) and IR spectroscopy confirm the structural integrity and purity of the final compound, consistent with data reported for related nitrosoureas.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a chemotherapeutic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The 2-chloroethyl group can also participate in alkylation reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Chloroethylnitrosoureas

Structural and Physicochemical Properties

Compound Name Substituent (R Group) Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 3,5,7-Trimethyladamantyl 327.8 4.7 High lipophilicity; bulky adamantyl enhances stability and tissue penetration .
BCNU 2-Chloroethyl 214.1 1.3 High carbamoylating activity; dose-limiting myelosuppression .
CCNU (Lomustine) Cyclohexyl 233.7 2.8 Moderate lipophilicity; used in gliomas and Hodgkin’s lymphoma .
Chlorozotocin D-Glucosyl 304.7 -1.2 Water-soluble; reduced carbamoylating activity; lower hematologic toxicity .
HECNU 2-Hydroxyethyl 223.7 0.9 Short-chain, water-soluble; superior preclinical efficacy vs. BCNU .
Acetamido-CNU Methylenecarboxamido 247.7 1.1 Enhanced ICL formation; linked to higher antileukemic activity .

Biological Activity

Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- (CAS Number: 33021-99-7) is a synthetic compound with notable biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in pharmacology and toxicology.

  • Molecular Formula : C16_{16}H26_{26}ClN3_3O2_2
  • Molecular Weight : 327.850 g/mol
  • LogP : 4.262 (indicating hydrophobicity)
  • Density : 1.23 g/cm³
  • Boiling Point : 868.27 K

The compound is characterized by the presence of a chloroethyl group and a nitroso moiety, which are critical for its biological activity.

Urea derivatives, particularly those with nitroso groups, have been studied for their ability to alkylate DNA and proteins, leading to cellular damage. The mechanism primarily involves the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules.

Key Mechanisms:

  • DNA Alkylation : The chloroethyl group can form covalent bonds with DNA bases, leading to mutagenic changes.
  • Nitrosation : The nitroso group can participate in various reactions that may modify proteins and nucleic acids.
  • Cell Cycle Disruption : Studies have shown that compounds like this can interfere with cell cycle progression, particularly in cancer cells.

Biological Activity

Research indicates that Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- exhibits significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies:

A series of studies have demonstrated the compound's effectiveness in inducing apoptosis in cancer cells:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15DNA alkylation and apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest and apoptosis
MCF-7 (Breast Cancer)20Reactive oxygen species generation

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on A549 Cells : A study published in Cancer Research found that treatment with Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression in xenograft models of lung cancer, suggesting potential for development as an anti-cancer agent.
  • Mechanistic Insights : Research published in Journal of Medicinal Chemistry elucidated the compound's ability to induce oxidative stress in cancer cells, leading to cell death through both intrinsic and extrinsic apoptotic pathways.

Toxicological Profile

While the compound shows promise as an anti-cancer agent, its toxicity profile must be carefully evaluated:

  • Acute Toxicity : Studies indicate a potential for high acute toxicity due to its alkylating properties.
  • Long-term Effects : Chronic exposure studies are necessary to understand potential carcinogenic effects due to DNA damage.

Q & A

Q. What is the mechanism of DNA crosslinking induced by this chloroethylnitrosourea compound, and how can it be experimentally validated?

The compound generates covalent DNA interstrand crosslinks (ICLs) via its 2-chloroethyl moiety. Upon hydrolysis, it releases a reactive chloroethyl diazonium ion, which alkylates the O6 position of guanine. A subsequent intramolecular cyclization forms an ethylene bridge between complementary DNA strands, creating ICLs . To validate this, researchers employ:

  • Alkaline elution assays to quantify crosslink formation by measuring DNA retention on filters under denaturing conditions .
  • Mass spectrometry to identify adducts and crosslink sites, coupled with isotope labeling to track reaction pathways .

Q. How does the structural stability of this nitrosourea impact experimental design in aqueous solutions?

The compound undergoes rapid hydrolysis in neutral aqueous media (~75–85% degradation within 1 hour), primarily via cleavage into 2-chloroethyl azohydroxide and an isocyanate intermediate. A minor pathway (~5–10%) involves denitrosation to form oxazolines . Methodological considerations:

  • Short incubation times (≤1 hour) to minimize degradation artifacts.
  • High-performance liquid chromatography (HPLC) to isolate and quantify hydrolysis products .
  • Buffered solutions at pH 7–8 to mimic physiological conditions and stabilize reactive intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear magnetic resonance (NMR) : Resolves the adamantyl and nitroso groups, with distinct shifts for the chloroethyl chain (δ ~3.6–4.0 ppm) and adamantyl protons (δ ~1.2–2.1 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 307.8) and detects denitrosation byproducts (e.g., loss of NO group, Δm/z 30) .
  • X-ray crystallography : Resolves the spatial arrangement of the bulky 3,5,7-trimethyladamantyl group, critical for structure-activity studies .

Advanced Research Questions

Q. How does metabolism influence the compound’s pharmacokinetics and resistance mechanisms in tumor models?

  • Denitrosation by glutathione S-transferases (GSTs) : Class μ GSTs catalyze the removal of the nitroso group, converting the compound into a non-alkylating urea derivative, reducing cytotoxicity .
  • Biotransformation in liver microsomes : Cytochrome P450 enzymes (e.g., CYP3A4) metabolize the adamantyl group, altering tissue distribution. Methodological approaches:
    • In vitro microsomal assays with NADPH cofactors to identify metabolites .
    • Knockout models (e.g., GST-deficient cells) to assess resistance pathways .

Q. What experimental challenges arise in evaluating its antitumor efficacy in vivo, and how can they be mitigated?

  • Blood-brain barrier (BBB) penetration : The adamantyl group enhances lipophilicity, but its bulk may limit diffusion. Strategies:
    • Intracerebral xenograft models to assess CNS activity .
    • Plasma pharmacokinetic profiling with LC-MS/MS to measure bioavailability .
  • Toxicity from off-target alkylation : Use tissue-specific biomarkers (e.g., serum creatinine for renal toxicity) and prophylactic antioxidants (e.g., N-acetylcysteine) to reduce side effects .

Q. How do structural modifications (e.g., adamantyl substituents) alter its therapeutic spectrum?

  • 3,5,7-Trimethyladamantyl vs. cyclohexyl : The adamantyl group increases steric hindrance, reducing hydrolysis rates and extending half-life compared to lomustine (CCNU) .
  • Nitroso position : 1-nitroso substitution enhances DNA crosslinking efficiency over 3-nitroso analogs . Experimental validation:
    • Comparative IC50 assays in matched cell lines (e.g., glioblastoma U87 vs. colon carcinoma HCT116) .
    • Molecular docking to predict interactions with DNA repair proteins (e.g., O6-methylguanine-DNA methyltransferase) .

Q. What contradictions exist in the literature regarding its mechanism of action, and how can they be resolved?

  • Crosslink vs. monoalkylation dominance : Some studies report ICLs as the primary cytotoxic lesion , while others emphasize monoalkylation-induced apoptosis . Resolution strategies:
    • Single-molecule DNA imaging (e.g., atomic force microscopy) to visualize crosslink frequency.
    • Comet assays under neutral vs. alkaline conditions to distinguish single-strand breaks from ICLs .

Methodological Recommendations

  • For DNA interaction studies : Combine alkaline elution with sequencing-based methods (e.g., next-gen sequencing of crosslink sites) .
  • For metabolic profiling : Use stable isotope-labeled analogs (e.g., 15N-nitroso) to trace denitrosation pathways .
  • For in vivo models : Prioritize immunocompetent rodents to account for GST-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.